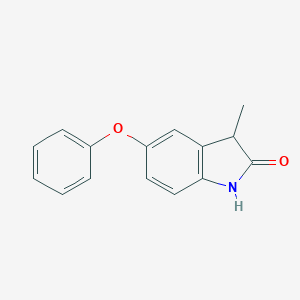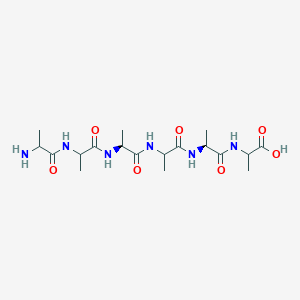
hexa-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-L-alanine is a peptide consisting of six alanine amino acids linked together by peptide bonds. It is a commonly used tool in biochemical and biophysical research due to its unique properties.
Scientific Research Applications
Hexa-L-alanine is commonly used as a model peptide to study protein folding and stability. It is also used as a standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis. Additionally, hexa-L-alanine has been used to study the effects of pH, temperature, and denaturants on protein stability.
Mechanism Of Action
Hexa-L-alanine does not have a specific mechanism of action, as it is not a drug. However, it is used as a tool to study the mechanisms of protein folding and stability.
Biochemical And Physiological Effects
Hexa-L-alanine does not have any direct biochemical or physiological effects, as it is not a drug. However, it can be used to study the effects of various conditions on protein stability, which can have implications for drug discovery and development.
Advantages And Limitations For Lab Experiments
One of the main advantages of using hexa-L-alanine in lab experiments is its simplicity. It is a small, well-defined peptide that can be easily synthesized and purified. Additionally, it is relatively cheap compared to other peptides and proteins. However, one limitation of using hexa-L-alanine is that it may not accurately represent the behavior of larger, more complex proteins.
Future Directions
There are several future directions for research involving hexa-L-alanine. One area of interest is the use of hexa-L-alanine as a standard for MS analysis of proteins. Another area of interest is the development of new techniques to study protein folding and stability using hexa-L-alanine as a model peptide. Additionally, there is potential for the use of hexa-L-alanine in drug discovery and development, as it can be used to screen for compounds that stabilize or destabilize proteins.
Synthesis Methods
Hexa-L-alanine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. After the final amino acid is added, the peptide is cleaved from the resin and purified using various chromatographic techniques.
properties
CAS RN |
111652-29-0 |
|---|---|
Product Name |
hexa-L-alanine |
Molecular Formula |
C18H32N6O7 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[2-[[(2S)-2-[2-(2-aminopropanoylamino)propanoylamino]propanoyl]amino]propanoylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7?,8?,9-,10?,11-,12?/m0/s1 |
InChI Key |
ZLHDFPIXRRJBKM-NQJBZEPTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)[C@H](C)NC(=O)C(C)NC(=O)C(C)N |
SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
sequence |
AAAAAA |
synonyms |
2-[[(2S)-2-[2-[[(2S)-2-[2-(2-aminopropanoylamino)propanoylamino]propanoyl]amino]propanoylamino]propanoyl]amino]propanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




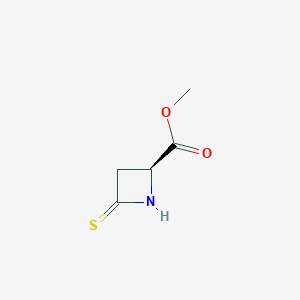
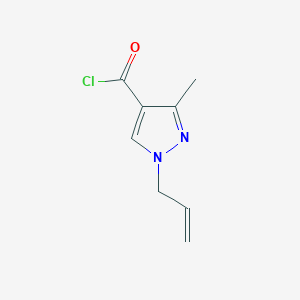
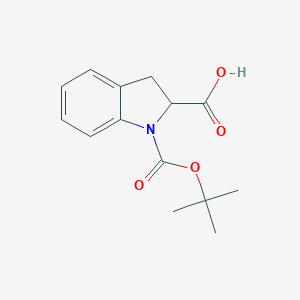

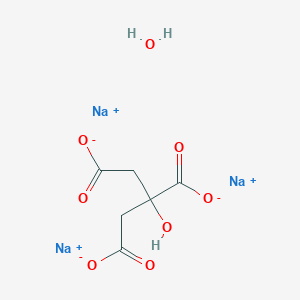
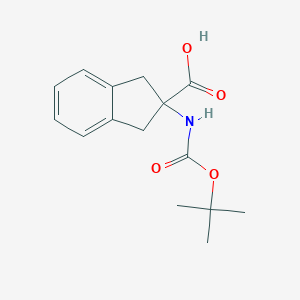
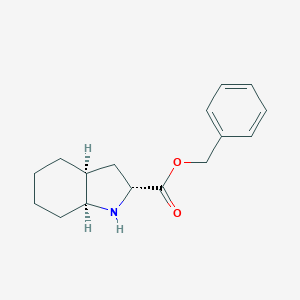
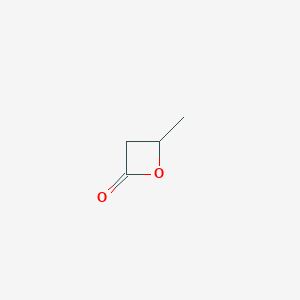
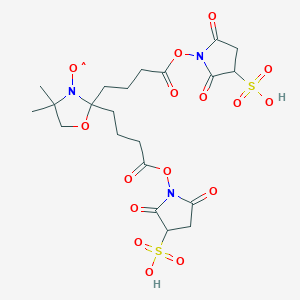
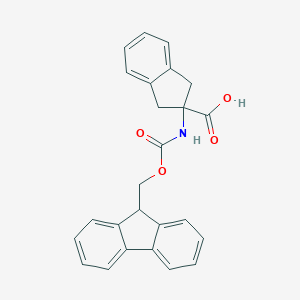
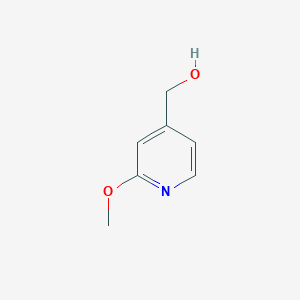
![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)
